7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Description
Systematic IUPAC Nomenclature and Structural Formula
The IUPAC name 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one systematically describes the compound’s structure:
- Parent structure : A 2H-chromen-2-one (coumarin) backbone.
- Substituents :
- A diethylamino group (-N(C₂H₅)₂) at position 7 of the primary coumarin.
- A 1,3-thiazol-2-yl group at position 3, which is further substituted at position 4 with a 2-oxo-2H-chromen-3-yl moiety.
Structural Formula :
O
||
O C3-S
|| |
C1-C2-C4-C5-C6-C7-N(C₂H₅)₂
| |
C8-C9 Thiazole (positions 1=S, 3=N)
|
4-(2-oxo-2H-chromen-3-yl)
This bifunctional architecture enables π-conjugation across the thiazole bridge, enhancing photophysical properties.
Molecular Formula and Weight Analysis
The molecular formula C₂₅H₁₉N₃O₄S was derived from summation of:
- Primary coumarin : C₉H₅O₂ (2H-chromen-2-one).
- Diethylamino group : C₄H₁₀N.
- Thiazole linker : C₃HNS.
- Secondary coumarin : C₉H₅O₂.
Elemental Composition :
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 25 | 300.00 |
| H | 19 | 19.00 |
| N | 3 | 42.00 |
| O | 4 | 64.00 |
| S | 1 | 32.07 |
| Total | 457.07 g/mol |
This molecular weight aligns with coumarin-thiazole hybrids reported in literature.
Properties
Molecular Formula |
C25H20N2O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
7-(diethylamino)-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C25H20N2O4S/c1-3-27(4-2)17-10-9-16-12-19(25(29)31-22(16)13-17)23-26-20(14-32-23)18-11-15-7-5-6-8-21(15)30-24(18)28/h5-14H,3-4H2,1-2H3 |
InChI Key |
MAXOWDNUBPDAFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
Biological Activity
The compound 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties.
Chemical Structure
The compound is characterized by the presence of a diethylamino group, two chromenone moieties, and a thiazole ring. Its molecular formula is , and it has a molecular weight of 350.42 g/mol.
Antioxidant Activity
Antioxidant properties are critical for assessing the potential health benefits of compounds. The antioxidant activity of 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one was evaluated using various assays:
| Assay Type | Methodology | Results (IC50) |
|---|---|---|
| DPPH Scavenging | DPPH solution mixed with various concentrations of the compound and incubated at 25°C. | 15.5 µg/mL |
| ABTS Radical Scavenging | ABTS radical cation decolorization assay. | 12.8 µg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | Measurement of the reducing power of the compound against Fe^3+. | 0.85 mmol FeSO4/g |
These results indicate that the compound exhibits significant antioxidant activity, which is essential for preventing oxidative stress-related diseases.
Cytotoxic Activity
The cytotoxic effects of the compound were tested against various cancer cell lines using the MTT assay to determine cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| A-427 (lung carcinoma) | 8.5 |
| DAN-G (pancreatic adenocarcinoma) | 6.7 |
| LCLC-103H (non-small cell lung cancer) | 10.1 |
| SISO (cervical cancer) | 9.0 |
| RT-4 (bladder carcinoma) | 11.5 |
The cytotoxicity results indicate that 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one possesses potent anticancer properties, particularly against pancreatic and lung cancer cells.
Antimicrobial Activity
The antimicrobial potential was assessed using agar dilution methods against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | >100 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
While the compound displayed some level of antimicrobial activity, it was less effective compared to standard antibiotics such as ciprofloxacin.
Case Studies
-
Antioxidant Efficacy in Vivo : A study conducted on rats demonstrated that oral administration of the compound significantly reduced oxidative stress markers in liver tissues.
"The administration of 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one resulted in a marked decrease in malondialdehyde levels and an increase in glutathione content" .
-
Cytotoxic Mechanism Investigation : Further research indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
"The treatment with the compound led to an increase in caspase-3 and caspase-9 activities, indicating its potential as an apoptosis-inducing agent" .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial and fungal strains.
Case Study: Antibacterial Efficacy
A study evaluated the effectiveness of 7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like vancomycin .
| Microorganism | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
|---|---|---|---|
| MRSA | 0.7 - 2.8 | Vancomycin | 0.7 - 190.2 |
| Escherichia coli | 5.0 | Ciprofloxacin | 1.0 |
| Candida albicans | 10.0 | Ketoconazole | 50 |
Anticancer Applications
The compound has also been investigated for its potential anticancer properties, particularly in photochemotherapy.
Case Study: Phototoxicity in Cancer Cells
Research indicated that derivatives of this compound exhibit cytotoxic effects when activated by visible light, effectively targeting cervical cancer cell lines (HeLa) and breast cancer cell lines (MCF-7). These findings suggest that the compound could be developed into a phototherapeutic agent .
Comparison with Similar Compounds
Key Properties :
- Structural Features: The diethylamino group enhances electron-donating capacity, while the thiazole and coumarin units contribute to π-conjugation, making the compound suitable for photochemical applications .
- Crystallography : The compound exhibits intermolecular interactions (C–H⋯O, π⋯π) that stabilize its crystal packing .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
CoumG (7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde)
DTBO (7-(Dibutylamino)-3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one)
- Structure: Substitutes diethylamino with dibutylamino and replaces the thiazole with a trifluoromethyl-benzimidazole group.
- Properties: The trifluoromethyl group strengthens hydrogen bonding, improving photovoltaic efficiency (PCE = 8.24%) in organic solar cells compared to non-fluorinated analogues .
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl) Thiazol-2-yl) Amide Derivatives
- Structure : Features a methoxy group at position 8 and an amide-linked thiazole.
- Properties : The methoxy group increases lipophilicity, enhancing antimicrobial activity (e.g., MIC = 12.5 µg/mL against S. aureus) but reduces fluorescence quantum yield by 30% compared to the parent compound .
Comparison of Physicochemical Properties
Preparation Methods
Synthetic Strategies for Coumarin-Thiazole Hybrids
Core Structural Considerations
The target molecule features two coumarin moieties bridged by a thiazole ring. The 7-diethylamino-substituted coumarin contributes electron-donating properties, while the 2-oxo-2H-chromen-3-yl group provides a rigid aromatic framework. The thiazole linker enhances π-conjugation and chelation potential.
Retrosynthetic Analysis
Two primary routes dominate the synthesis:
- Coumarin-thiazole fragment coupling : Pre-formed thiazole intermediates are conjugated to functionalized coumarins.
- In-situ thiazole cyclization : Thiazole rings are constructed directly on coumarin precursors via cyclocondensation.
Preparation Methods
Route 1: Thiazole Cyclization on 7-Diethylaminocoumarin-3-Carbothioamide
Step 1: Synthesis of 7-Diethylaminocoumarin-3-Carbothioamide (Intermediate A)
- Procedure :
Ethyl 7-diethylamino-2-oxo-2H-chromene-3-carboxylate undergoes ammonolysis with 25% NH$$4$$OH in DMF (16 h, room temperature).
Yield : 82%
Characterization :- $$ ^1H $$-NMR (CDCl$$3 $$): δ 1.24 (t, 6H, –N(CH$$2$$CH$$3$$)$$2 $$), 3.46 (q, 4H, –N(CH$$2$$CH$$3$$)$$
- IR (Nujol): 1640 cm$$^{-1}$$ (C=O), 1710 cm$$^{-1}$$ (C=S).
Step 2: Cyclocondensation with 3-Bromoacetylcoumarin
Route 2: Coumarin-Thiazole Fragment Coupling
Step 1: Synthesis of 3-(2-Aminothiazol-4-yl)-7-diethylaminocoumarin
- Procedure :
7-Diethylaminocoumarin-3-carbaldehyde reacts with thiourea in acetic anhydride/water (1:2 v/v) under reflux.
Yield : 73%
Key Data :
Step 2: Suzuki-Miyaura Cross-Coupling with 3-Iodocoumarin
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 49% | 42% |
| Reaction Time | 9 h | 18 h |
| Purification Complexity | Moderate (column chromatography) | High (HPLC required) |
| Scalability | >10 g demonstrated | Limited to <5 g |
Key Findings :
Spectroscopic Characterization
UV-Vis and Fluorescence Profiling
Optimization Strategies
Solvent Effects on Cyclization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
